molecular formula C26H23ClN4O2S B2781760 3-(2-chlorobenzyl)-7-(4-phenylpiperazine-1-carbonyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one CAS No. 422273-34-5

3-(2-chlorobenzyl)-7-(4-phenylpiperazine-1-carbonyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Numéro de catalogue B2781760
Numéro CAS: 422273-34-5
Poids moléculaire: 491.01
Clé InChI: KSWOMEVXPIXIMH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(2-chlorobenzyl)-7-(4-phenylpiperazine-1-carbonyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a useful research compound. Its molecular formula is C26H23ClN4O2S and its molecular weight is 491.01. The purity is usually 95%.
BenchChem offers high-quality 3-(2-chlorobenzyl)-7-(4-phenylpiperazine-1-carbonyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-chlorobenzyl)-7-(4-phenylpiperazine-1-carbonyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Antimicrobial Activities

Compounds related to 3-(2-chlorobenzyl)-7-(4-phenylpiperazine-1-carbonyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one have been synthesized and studied for their potential antimicrobial activities. For instance, fluoroquinolone-based 4-thiazolidinones have been developed from a lead molecule incorporating quinazolinone structure, showing promising antifungal and antibacterial properties (Patel & Patel, 2010). Additionally, novel thioxoquinazolinone derivatives have been evaluated for their anticonvulsant and antimicrobial activities, indicating a broad spectrum of activity against tested microorganisms (Rajasekaran et al., 2013).

Supramolecular Features

The supramolecular features of compounds structurally related to 3-(2-chlorobenzyl)-7-(4-phenylpiperazine-1-carbonyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one have been explored through a combination of experimental and computational methods. These studies shed light on the impact of halogen-mediated weak interactions and the role of non-classical hydrogen bonds in stabilizing the crystal packing of such compounds, highlighting their potential in material science and supramolecular chemistry (Mandal & Patel, 2018).

Analgesic Activities

Research into analogs of 3-(2-chlorobenzyl)-7-(4-phenylpiperazine-1-carbonyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one has led to the discovery of compounds with significant analgesic properties. A study on 3-(aminoalkyl)- and 3-[(4-aryl-1-piperazinyl)alkyl]oxazolo[4,5-b]pyridin-2(3H)-ones, prepared from their oxazolo[4,5-b]pyridin-2(3H)-ones, found several members to possess potent analgesic activity, highlighting the therapeutic potential of quinazolinone derivatives in pain management (Flouzat et al., 1993).

Synthesis and Characterization

The synthesis and characterization of new quinazolines, including derivatives of 3-(2-chlorobenzyl)-7-(4-phenylpiperazine-1-carbonyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, have been extensively studied, revealing their potential as antimicrobial agents. These studies involve the preparation of various quinazoline derivatives and their evaluation against a range of microbial pathogens, providing insight into the structure-activity relationships and potential therapeutic applications of these compounds (Desai et al., 2007).

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(2-chlorobenzyl)-7-(4-phenylpiperazine-1-carbonyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one' involves the condensation of 2-chlorobenzaldehyde with 2-aminobenzoic acid to form 2-(2-chlorobenzylideneamino)benzoic acid. This intermediate is then reacted with 4-phenylpiperazine-1-carboxylic acid to form the corresponding amide. The amide is then cyclized with Lawesson's reagent to form the final product.", "Starting Materials": [ "2-chlorobenzaldehyde", "2-aminobenzoic acid", "4-phenylpiperazine-1-carboxylic acid", "Lawesson's reagent" ], "Reaction": [ "Step 1: Condensation of 2-chlorobenzaldehyde with 2-aminobenzoic acid in the presence of a suitable catalyst to form 2-(2-chlorobenzylideneamino)benzoic acid.", "Step 2: Reaction of 2-(2-chlorobenzylideneamino)benzoic acid with 4-phenylpiperazine-1-carboxylic acid in the presence of a suitable coupling agent to form the corresponding amide.", "Step 3: Cyclization of the amide with Lawesson's reagent in the presence of a suitable solvent to form the final product." ] }

Numéro CAS

422273-34-5

Nom du produit

3-(2-chlorobenzyl)-7-(4-phenylpiperazine-1-carbonyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Formule moléculaire

C26H23ClN4O2S

Poids moléculaire

491.01

Nom IUPAC

3-[(2-chlorophenyl)methyl]-7-(4-phenylpiperazine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C26H23ClN4O2S/c27-22-9-5-4-6-19(22)17-31-25(33)21-11-10-18(16-23(21)28-26(31)34)24(32)30-14-12-29(13-15-30)20-7-2-1-3-8-20/h1-11,16H,12-15,17H2,(H,28,34)

Clé InChI

KSWOMEVXPIXIMH-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC4=C(C=C3)C(=O)N(C(=S)N4)CC5=CC=CC=C5Cl

Solubilité

not available

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.